molecular formula C21H28N4O4 B5602196 8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5602196
M. Wt: 400.5 g/mol
InChI Key: NRNATKYDFOQHEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified structure often involves multi-step chemical reactions. For instance, compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family have been synthesized through processes designed for antihypertensive screening, utilizing various substituents to explore pharmacological activities (Caroon et al., 1981). Similarly, derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one have been obtained via [3+2] 1,3-cycloaddition reactions, indicating a method for constructing the core spiro and diazaspiro frameworks (Chiaroni et al., 2000).

Molecular Structure Analysis

Molecular structure analysis, especially through X-ray crystallography, has been pivotal in determining the configuration and conformation of these compounds. For example, the structure determination of related compounds reveals their crystallization in monoclinic systems with specific space groups, elucidating the molecular geometry and the orientation of substituents around the spiro core (Quadrelli et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds often highlight their reactivity and potential as intermediates for further chemical transformations. The Ritter reaction, for example, has been utilized to synthesize azaspirodecanone derivatives, showcasing the versatility of the spiro framework in participating in complex organic reactions (Rozhkova et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. While specific data on the mentioned compound might not be available, studies on similar compounds provide insights into how structural variations can influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential applications of these compounds. Research has shown that alterations in the molecular structure, such as varying the substituents on the oxadiazole ring or modifying the spiro framework, can significantly affect their pharmacological profiles and interactions (Tsukamoto et al., 1995).

Scientific Research Applications

Antihypertensive Activity

A study reported the synthesis of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to the one , for antihypertensive purposes. These compounds were evaluated in rats and showed potential as alpha-adrenergic blockers, with some demonstrating a preference for either alpha 1 or alpha 2-adrenoceptor antagonism. This indicates potential applications in managing high blood pressure (Caroon et al., 1981).

Chemical Synthesis and Structural Analysis

Another study focused on the synthesis and structural analysis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, which are structurally related to the chemical . This research provided insights into the stereochemistry and molecular conformations of these compounds, which is crucial for understanding their potential interactions and reactivity in various applications (Chiaroni et al., 2000).

Supramolecular Arrangements

A study on 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and similar compounds examined their molecular structure and crystal structure, highlighting the role of substituents in supramolecular arrangements. This research is valuable for understanding how these compounds can be used in materials science and nanotechnology (Graus et al., 2010).

Antimicrobial Activity

Compounds with a 1,3,4-oxadiazole moiety, structurally related to the compound , have been synthesized and evaluated for antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Gaonkar et al., 2006).

Pharmacodynamics and ADMET Profiling

A selective α7 nicotinic acetylcholine receptor agonist with a spirocyclic molecular skeleton, similar to the compound , underwent ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and pharmacodynamic investigations. These studies are crucial for assessing the compound's potential in therapeutic applications (Matera et al., 2018).

properties

IUPAC Name

8-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-16(17-6-4-3-5-7-17)12-25-15-21(28-20(25)26)8-10-24(11-9-21)13-19-22-18(14-27-2)23-29-19/h3-7,16H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNATKYDFOQHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2(CCN(CC2)CC3=NC(=NO3)COC)OC1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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